molecular formula C13H10ClNO B1239808 (E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B1239808
M. Wt: 231.68 g/mol
InChI Key: XSOAGLJGAHVYSG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Synthesis Methods and Molecular Insights

  • One-Pot Synthesis Techniques : The one-pot synthesis of enaminones, including similar chalcone derivatives, has been developed, providing a straightforward and efficient method for their preparation. This process involves reactions with secondary amines under specific conditions, yielding the target compounds with good purity and quantitative yield (Barakat et al., 2020).

Biological Activities and Potential Applications

  • Antitumor, Antioxidant, and Antimicrobial Activities : Chalcone ligands, closely related to the specified compound, have been synthesized and shown to exhibit significant antitumor, antioxidant, and antimicrobial activities. These findings suggest potential therapeutic applications (Gaber et al., 2018).

  • Anticancer and Antimicrobial Agents : Derivatives of this chalcone compound have been studied for their anticancer activity, with some showing high potency against cancer cell lines. Additionally, these compounds exhibit antibacterial and antifungal properties, suggesting their use as antimicrobial agents (Katariya et al., 2021).

Molecular Structure and Properties

  • Structural Characterization and NLO Properties : Various studies have focused on the molecular structure, spectroscopic properties, and nonlinear optical (NLO) properties of chalcone derivatives. These properties are crucial for their potential application in material science and photonics (Najiya et al., 2014).

  • Computational Studies on Electronic Properties : Computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone compounds have been obtained. Such studies are vital for understanding the material's behavior and potential applications in various fields (Adole et al., 2020).

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H10ClNO/c14-11-5-2-1-4-10(11)7-8-13(16)12-6-3-9-15-12/h1-9,15H/b8-7+

InChI Key

XSOAGLJGAHVYSG-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CN2)Cl

SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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